molecular formula C4H11N3O B15274696 4-amino-N'-hydroxybutanimidamide

4-amino-N'-hydroxybutanimidamide

Cat. No.: B15274696
M. Wt: 117.15 g/mol
InChI Key: YXAFRXCCWGNZFW-UHFFFAOYSA-N
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Description

4-Amino-N'-hydroxybutanimidamide is an aliphatic amidoxime derivative characterized by a four-carbon backbone (butanimidamide) with an amino (-NH₂) group at the 4-position and a hydroxylamine (-NH-OH) group at the N'-position. Its molecular formula is C₄H₁₀N₃O, and it exhibits structural versatility due to its functional groups, which enable interactions in coordination chemistry, catalysis, and pharmaceutical applications.

Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

4-amino-N'-hydroxybutanimidamide

InChI

InChI=1S/C4H11N3O/c5-3-1-2-4(6)7-8/h8H,1-3,5H2,(H2,6,7)

InChI Key

YXAFRXCCWGNZFW-UHFFFAOYSA-N

Isomeric SMILES

C(C/C(=N/O)/N)CN

Canonical SMILES

C(CC(=NO)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-hydroxybutanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobutanal with hydroxylamine, followed by subsequent steps to form the final product . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for 4-amino-N’-hydroxybutanimidamide are not widely documented, the compound is generally produced in specialized laboratories and chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-hydroxybutanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted butanimidamide derivatives .

Comparison with Similar Compounds

Structural Analogues

4-(Benzylsulfanyl)-N'-hydroxybutanimidamide (CAS 35200-06-7)
  • Structure: Features a benzylsulfanyl (-S-CH₂-C₆H₅) substituent instead of the amino group.
  • Molecular Formula : C₁₁H₁₆N₂OS.
  • Molecular Weight : 224.32 g/mol.
  • Applications: Primarily used in research settings for studying sulfur-containing ligands or enzyme inhibitors. Its bulkier substituent reduces solubility in polar solvents compared to 4-amino derivatives .
4-(Dicyclohexylamino)-N'-hydroxybutanimidamide
  • Structure: Contains a dicyclohexylamino (-N(C₆H₁₁)₂) group, imparting strong lipophilicity.
  • Molecular Formula : C₁₆H₃₁N₃O.
  • Molecular Weight : 281.44 g/mol.
  • Applications: Likely employed in hydrophobic phase reactions or as a chelating agent for transition metals.
N-Hydroxy-4-nitrobenzenecarboximidamide (CAS 1613-86-1)
  • Structure: Aromatic nitro (-NO₂) substitution on a benzene ring.
  • Molecular Formula : C₇H₇N₃O₃.
  • Molecular Weight : 181.15 g/mol.
  • The nitro group increases oxidative reactivity compared to amino derivatives .
4-Amino-N'-hydroxybenzimidamide (CAS 277319-62-7)
  • Structure: Aromatic amidoxime with a benzene ring and amino group.
  • Molecular Formula : C₇H₇N₃O.
  • Molecular Weight : 151.17 g/mol.
  • Purity & Use : Available at 97% purity for laboratory research, highlighting its stability and suitability for synthetic applications. The aromatic backbone contrasts with the aliphatic nature of butanimidamide derivatives .

Functional Group Analysis

Compound Key Functional Groups Reactivity Applications
4-Amino-N'-hydroxybutanimidamide -NH₂, -NH-OH High nucleophilicity; metal coordination Chelation, catalysis, drug precursors
4-(Benzylsulfanyl)-N'-hydroxybutanimidamide -S-CH₂-C₆H₅, -NH-OH Thiol-mediated redox activity Enzyme inhibition, ligand design
N-Hydroxy-4-nitrobenzenecarboximidamide -NO₂, -NH-OH Oxidative, potential mutagenicity Regulated industrial processes
4-Amino-N'-hydroxybenzimidamide -NH₂ (aromatic), -NH-OH Aromatic conjugation stabilizes reactivity Antioxidant research, polymer additives

Physicochemical Properties

Property 4-Amino-N'-hydroxybutanimidamide 4-(Benzylsulfanyl)-N'-hydroxybutanimidamide N-Hydroxy-4-nitrobenzenecarboximidamide
Solubility in Water Moderate (polar groups) Low (lipophilic substituent) Low (nitro group reduces polarity)
Thermal Stability High (aliphatic backbone) Moderate (sulfur sensitivity) Low (nitro group decomposition risk)
pKa (NH-OH) ~6.5–7.5 ~7.0–8.0 ~5.5–6.5 (acidic due to nitro group)

Biological Activity

4-Amino-N'-hydroxybutanimidamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄H₈N₄O
  • Molecular Weight : 116.13 g/mol
  • CAS Number : 277319-62-7

Research indicates that 4-amino-N'-hydroxybutanimidamide may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit various enzymes, potentially impacting metabolic pathways.
  • Interaction with Receptors : It may interact with specific receptors involved in physiological processes, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that 4-amino-N'-hydroxybutanimidamide exhibits significant antimicrobial properties. The following table summarizes its activity against various microbial strains:

Microbial StrainActivityReference
Escherichia coliInhibitoryBhusari et al., 2008
Bacillus subtilisInhibitoryBhusari et al., 2008
Candida albicansAntifungalBhusari et al., 2008
Mycobacterium tuberculosis (H37Rv)AntimycobacterialBhusari et al., 2008

Cardiovascular Effects

Research into the cardiovascular effects of related compounds suggests that derivatives of 4-amino-N'-hydroxybutanimidamide may influence blood pressure regulation through calcium channel modulation. A study indicated that certain sulfonamide derivatives decreased perfusion pressure in isolated rat heart models, suggesting a potential therapeutic application in managing hypertension .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Bhusari et al. evaluated the antimicrobial activity of various derivatives, including 4-amino-N'-hydroxybutanimidamide. The results showed significant inhibition against both gram-positive and gram-negative bacteria, as well as fungi, indicating broad-spectrum antimicrobial potential .
  • Cardiovascular Research : In a separate investigation, the compound was assessed for its effects on coronary resistance and perfusion pressure. Results indicated that it could serve as a negative inotropic agent by inhibiting calcium channels, thereby reducing myocardial oxygen demand and improving cardiac efficiency .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 4-amino-N'-hydroxybutanimidamide is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have moderate absorption characteristics based on its chemical structure.
  • Distribution : Predicted to distribute widely in tissues due to its relatively low molecular weight.
  • Metabolism : Likely metabolized via hepatic pathways; however, specific metabolic pathways require further investigation.
  • Excretion : Primarily excreted through renal pathways.

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